Compound Description: DU 125530 is a novel, selective, silent 5-HT(1A) antagonist currently in clinical development for the treatment of anxiety and mood disorders. It exhibits high occupancy of the human brain 5-HT(1A) receptor at doses producing minimal acute side effects. []
Relevance: Although not directly analogous in structure, DU 125530 shares a key structural feature with N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide: the presence of a piperazine ring. This structural similarity highlights the exploration of diverse piperazine derivatives for therapeutic applications, as evidenced by the development of both compounds for treating neurological conditions. []
Compound Description: This compound is a meisoindigo derivative identified through a Quantitative Structure-Activity Relationship (QSAR) analysis as a potent breast anticancer agent. It exhibited a promising IC50 value of 5.31144 x10-15 (μM). []
Relevance: This meisoindigo derivative shares a significant structural similarity with N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide, both featuring a 4-methoxyphenyl group attached to an acetamide moiety. Additionally, both compounds contain a five-membered heterocyclic ring directly attached to the methylene group adjacent to the acetamide nitrogen. These similarities underscore the importance of these structural features for their respective biological activities. []
Compound Description: MMPIP is an allosteric antagonist of the metabotropic glutamate receptor 7 (mGluR7). It potently inhibits l-(+)-2-amino-4-phosphonobutyric acid (l-AP4)-induced intracellular Ca2+ mobilization and exhibits inverse agonistic activity. []
Relevance: Although belonging to different chemical classes, MMPIP and N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide both possess a 4-methoxyphenyl substituent. This commonality highlights the importance of this group in influencing the pharmacological properties of different compounds. []
Compound Description: This compound is a third-generation EGFR-TKI designed for potent and selective inhibition of the EGFR T790M mutant, commonly associated with acquired resistance to first-generation EGFR-TKIs. []
Relevance: While structurally distinct from N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide, Compound 1 shares the presence of a 4-methoxyphenyl group, indicating the potential significance of this moiety in influencing biological activity within diverse chemical structures. []
Compound Description: This molecule represents a third-generation EGFR-TKI specifically developed to combat the EGFR T790M mutation and overcome acquired resistance to earlier EGFR-TKIs. Its design incorporates a covalent binding mechanism with cysteine 797 at the ATP binding site of EGFR, enhancing its efficacy against the resistant mutant. []
Relevance: Compound 2 exhibits a 2-methoxyphenyl moiety, similar to the 4-methoxyphenyl group found in N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide. This shared structural element suggests a potential role of methoxy-substituted phenyl groups in contributing to the desired biological activity in both compounds, despite their distinct chemical structures. []
Compound Description: Compound 3, a third-generation EGFR-TKI, demonstrates remarkable effectiveness in treating cancer, particularly in cases involving T790M and L858R mutations. Its potent activity stems from its ability to selectively target the EGFR T790M mutant and form a covalent bond with cysteine 797 at the ATP binding site of EGFR. []
Relevance: Compound 3 and N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide share a key structural feature: the presence of a 4-methylpiperazin-1-yl group. This commonality highlights the importance of this group in the design and activity of various bioactive molecules, including EGFR inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.